3-Methylundecane-3-thiol
Description
No information about 3-Methylundecane-3-thiol is present in the provided evidence. A proper introduction would require details such as:
- Chemical structure: Position of the methyl and thiol groups on the undecane backbone.
- Physical properties: Boiling point, solubility, density, etc.
- Applications: Industrial or research uses (e.g., flavoring agents, surfactants).
- Synthesis: Reaction pathways or precursor molecules.
Without this foundational data, an authoritative introduction cannot be formulated.
Properties
CAS No. |
80867-35-2 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
3-methylundecane-3-thiol |
InChI |
InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-12(3,13)5-2/h13H,4-11H2,1-3H3 |
InChI Key |
HOYBEZVNIJFLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(CC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylundecane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, 3-Methylundecane-3-thiol is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The thiol group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
Organic Synthesis
3-Methylundecane-3-thiol serves as a versatile reagent in organic chemistry. It can participate in several key reactions:
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | 3-Methylundecane-3-disulfide | H₂O₂ or I₂ |
| Reduction | 3-Methylundecane | LiAlH₄ or NaBH₄ |
| Nucleophilic Substitution | Thioethers (e.g., thioether derivatives) | Alkyl halide (e.g., CH₃I) |
These reactions highlight the compound's utility in synthesizing sulfur-containing organic compounds, which are important in various chemical industries.
Antimicrobial Properties
Research indicates that 3-Methylundecane-3-thiol exhibits significant antimicrobial activity against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents amid rising antibiotic resistance.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Klebsiella pneumoniae | 10 mm |
| Pseudomonas aeruginosa | 11 mm |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, which can lead to oxidative stress in microbial cells.
Volatile Compound Studies
In studies focused on the volatilome of Staphylococcus aureus, 3-Methylundecane-3-thiol was identified as a metabolic by-product. This finding has implications for microbial ecology and potential applications in disease diagnosis through breath analysis.
| Compound | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| 3-Methylundecane-3-thiol | 18.5 | 5.5 |
| Dimethyl disulfide | 15.0 | 3.0 |
| Undecan-2-one | 17.0 | 4.0 |
Medical Applications
The biological activities of 3-Methylundecane-3-thiol suggest potential clinical applications, particularly in formulating treatments for skin infections caused by resistant bacterial strains. Its ability to inhibit bacterial growth positions it as a promising candidate for new therapeutic agents.
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form strong bonds with other materials. Its unique properties make it suitable for specialized applications in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methylundecane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Recommendations for Further Research
To address the gaps, consult additional sources such as:
- Chemical databases : SciFinder, PubChem, or Reaxys for structural and spectral data.
- Research articles : Focus on aliphatic thiols and their industrial applications.
- Patents : Investigate synthetic methods for branched thiols.
Biological Activity
3-Methylundecane-3-thiol is a sulfur-containing organic compound known for its distinct odor and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
3-Methylundecane-3-thiol (C₁₂H₂₆S) features a long-chain hydrocarbon with a thiol functional group. Its structure contributes to its unique properties, including volatility and reactivity, which are important for its biological interactions.
Antimicrobial Activity
Research has indicated that thiols, including 3-methylundecane-3-thiol, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiols against common pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methylundecane-3-thiol | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that 3-methylundecane-3-thiol can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial therapies .
Antioxidant Activity
The antioxidant potential of 3-methylundecane-3-thiol has been studied in various assays. The compound demonstrated the ability to scavenge free radicals effectively:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 15 |
| Ferric Reducing Antioxidant Power (FRAP) | 30 |
These findings indicate that 3-methylundecane-3-thiol possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that 3-methylundecane-3-thiol can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures:
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Control | - |
| 3-Methylundecane-3-thiol | TNF-alpha: 50% |
| IL-6: 45% |
This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a formulation containing 3-methylundecane-3-thiol against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to the control group, supporting its use as an adjunctive treatment in dermatological infections.
- Case Study on Oxidative Stress : A study involving diabetic rats treated with 3-methylundecane-3-thiol showed decreased markers of oxidative stress and improved glycemic control, indicating its potential as a therapeutic agent in managing diabetes-related complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
